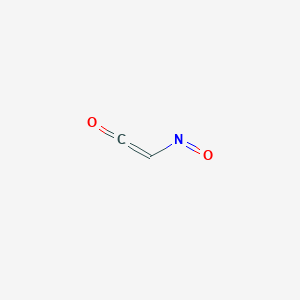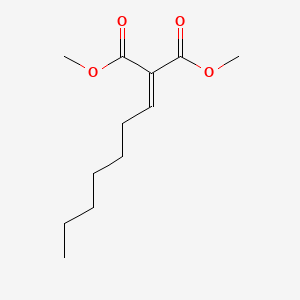
Propanedioic acid, heptylidene-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid, heptylidene-, dimethyl ester is an organic compound with the molecular formula C10H16O4 It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a heptylidene group, and the carboxylic acid groups are esterified with methanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, heptylidene-, dimethyl ester typically involves the esterification of malonic acid derivatives. One common method is the reaction of heptylidene malonic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Propanedioic acid, heptylidene-, dimethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Oxidation: The heptylidene group can be oxidized to form different functional groups.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Heptylidene malonic acid and methanol.
Oxidation: Various oxidized derivatives of the heptylidene group.
Substitution: Substituted esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propanedioic acid, heptylidene-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of propanedioic acid, heptylidene-, dimethyl ester depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformation through various pathways. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid without the heptylidene group.
Diethyl malonate: Another ester of malonic acid with ethyl groups instead of methyl groups.
Malonic acid: The parent compound with carboxylic acid groups instead of ester groups.
Uniqueness
Propanedioic acid, heptylidene-, dimethyl ester is unique due to the presence of the heptylidene group, which imparts different chemical properties and reactivity compared to simpler malonic acid derivatives. This uniqueness makes it valuable for specific synthetic applications and potential biological activities.
Propiedades
Número CAS |
124956-89-4 |
|---|---|
Fórmula molecular |
C12H20O4 |
Peso molecular |
228.28 g/mol |
Nombre IUPAC |
dimethyl 2-heptylidenepropanedioate |
InChI |
InChI=1S/C12H20O4/c1-4-5-6-7-8-9-10(11(13)15-2)12(14)16-3/h9H,4-8H2,1-3H3 |
Clave InChI |
SCYKHSKEHBXKBS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=C(C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate](/img/structure/B14282427.png)
phosphanium perchlorate](/img/structure/B14282431.png)
![2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride](/img/structure/B14282441.png)

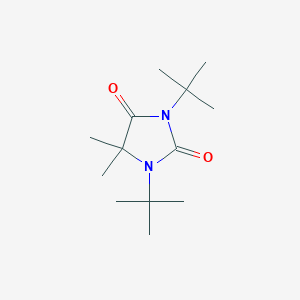
![4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide](/img/structure/B14282451.png)
![Benzene, [(hexadecyloxy)methyl]-](/img/structure/B14282457.png)
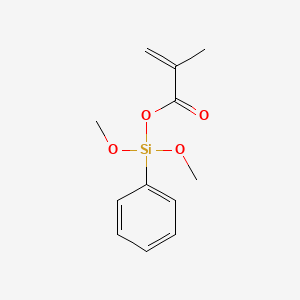
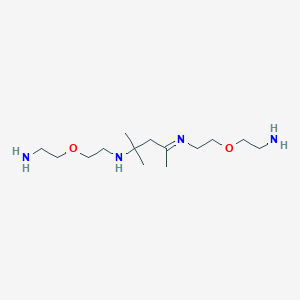
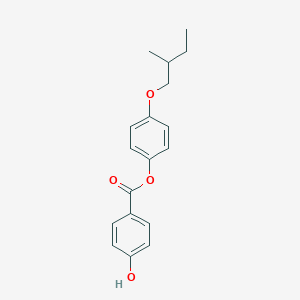
![11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid](/img/structure/B14282469.png)
